

4-Methylumbelliferyl- α -D-galactopyranoside: A Comprehensive Technical Guide for α -Galactosidase Research

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Compound of Interest

Compound Name: 4-Methylumbelliferyl-alpha-D-galactopyranoside

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This in-depth technical guide provides a comprehensive overview of 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal) as a fluorogenic substrate for the enzyme α -galactosidase. This document details the substrate's properties, provides a robust experimental protocol for its use in enzyme activity assays, and contextualizes its application within the broader scope of glycosphingolipid metabolism and its dysregulation in Fabry disease.

Introduction to 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal)

4-Methylumbelliferyl- α -D-galactopyranoside is a widely utilized fluorogenic substrate for detecting α -galactosidase activity. The enzymatic cleavage of the α -galactosyl moiety from MUGal by α -galactosidase releases the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity of the liberated 4-MU is directly proportional to the α -galactosidase activity, providing a sensitive and quantitative method for its measurement. This assay is particularly crucial in the diagnosis and research of Fabry disease, a lysosomal storage disorder characterized by a deficiency in α -galactosidase A activity.

Quantitative Data

The following tables summarize the key quantitative data for MUGal and its enzymatic reaction with human α -galactosidase A.

Table 1: Physicochemical and Spectroscopic Properties of 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal) and its Hydrolysis Product (4-Methylumbelliferone)

Property	Value	Reference
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MUGal		
Molecular Formula	$C_{16}H_{18}O_8$	[1]
Molecular Weight	338.3 g/mol	[1]
CAS Number	38597-12-5	[1]
Purity	$\geq 98\%$	[1]
Solubility	DMF: 5 mg/mL, DMSO: 1 mg/mL	[1]
Storage Temperature	-20°C	[1]
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4-Methylumbelliferone (4-MU)		
Excitation Maximum (pH dependent)	330 nm (at pH 4.6), 370 nm (at pH 7.4), 385 nm (at pH 10.4)	[1]
Emission Maximum	445-454 nm	[1]
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Table 2: Kinetic Parameters of Human α -Galactosidase A with a Fluorogenic Substrate

Parameter	Value	Reference
Michaelis-Menten Constant (K _m)	8.3 ± 0.5 mM	[2]
Maximum Velocity (V _{max})	Refer to kcat	[2]
Turnover Number (kcat)	63.5 ± 0.1 s ⁻¹	[2]
Optimal Reaction Conditions		
Optimal pH	4.5 - 6.0	

Experimental Protocol: Fluorometric Assay of α -Galactosidase Activity

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening and analysis.

3.1. Materials and Reagents

- 4-Methylumbelliferyl- α -D-galactopyranoside (MUGal)
- α -Galactosidase A (human recombinant or purified from a relevant source)
- Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.6
- Stop Solution: 0.2 M Glycine-NaOH, pH 10.4
- 96-well black, flat-bottom microplates
- Microplate reader with fluorescence detection capabilities (Excitation: ~360-385 nm, Emission: ~445-454 nm)
- Incubator set to 37°C
- Multichannel pipettes and sterile tips

3.2. Solution Preparation

- MUGal Stock Solution (10 mM): Dissolve 3.38 mg of MUGal in 1 mL of Dimethyl Sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.
- Working Substrate Solution (1 mM): Dilute the 10 mM MUGal stock solution 1:10 in Assay Buffer. Prepare this solution fresh before each experiment.
- Enzyme Solutions: Prepare serial dilutions of the α -galactosidase enzyme in cold Assay Buffer to determine the optimal concentration that yields a linear reaction rate over the desired time course.
- 4-Methylumbellifluorone (4-MU) Standard Curve: Prepare a series of dilutions of 4-MU (the fluorescent product) in Assay Buffer with Stop Solution (1:1 ratio) to generate a standard curve for quantifying the amount of product formed in the enzymatic reaction. A typical concentration range is 0-50 μ M.

3.3. Assay Procedure

- Plate Setup: Add 20 μ L of each enzyme dilution to the wells of the 96-well plate. For negative controls, add 20 μ L of Assay Buffer without the enzyme.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the enzyme solutions to the reaction temperature.
- Initiate Reaction: Add 20 μ L of the 1 mM Working Substrate Solution to each well to start the enzymatic reaction. The total reaction volume will be 40 μ L.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.
- Stop Reaction: Add 200 μ L of Stop Solution to each well to terminate the reaction and maximize the fluorescence of the 4-MU product.
- Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

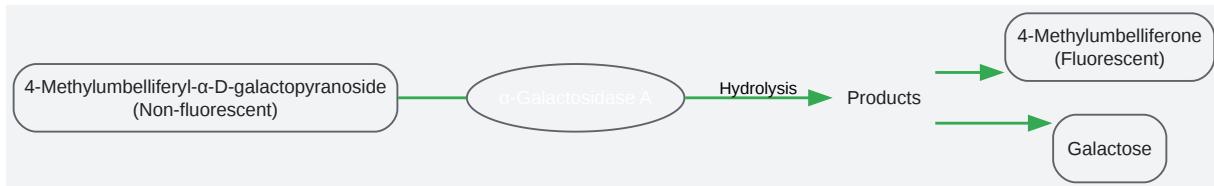
3.4. Data Analysis

- Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve. Determine the linear equation of the curve ($y = mx + c$).
- Calculate Product Concentration: Use the standard curve equation to convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.
- Determine Enzyme Activity: Calculate the α -galactosidase activity using the following formula:

Activity (nmol/min/mg) = ([Product] (μ M) * Total Volume (L)) / (Incubation Time (min) * Enzyme Amount (mg)) * 1000

Visualizations

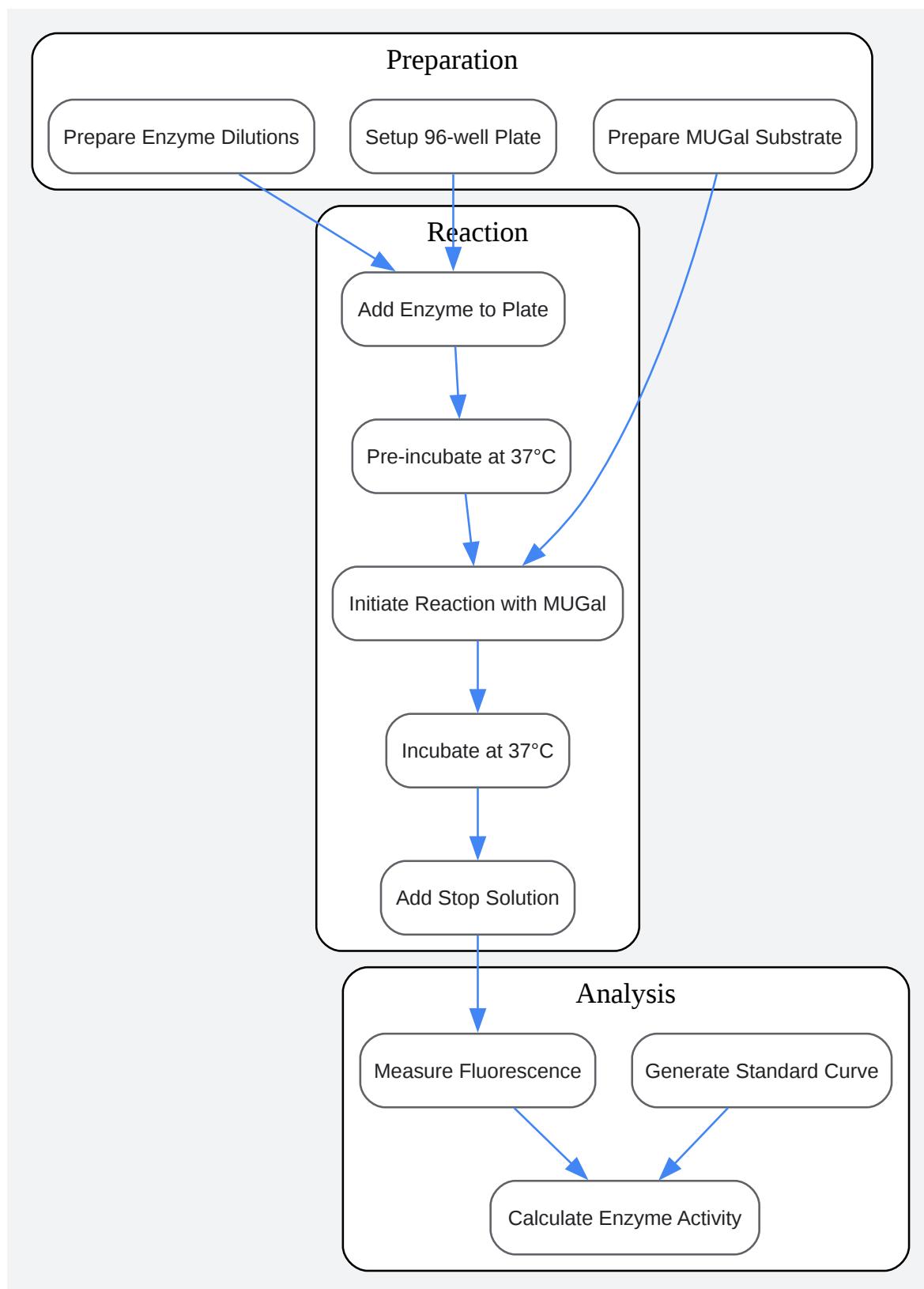
4.1. Enzymatic Reaction of MUGal



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Caption: Enzymatic hydrolysis of MUGal by α -galactosidase.

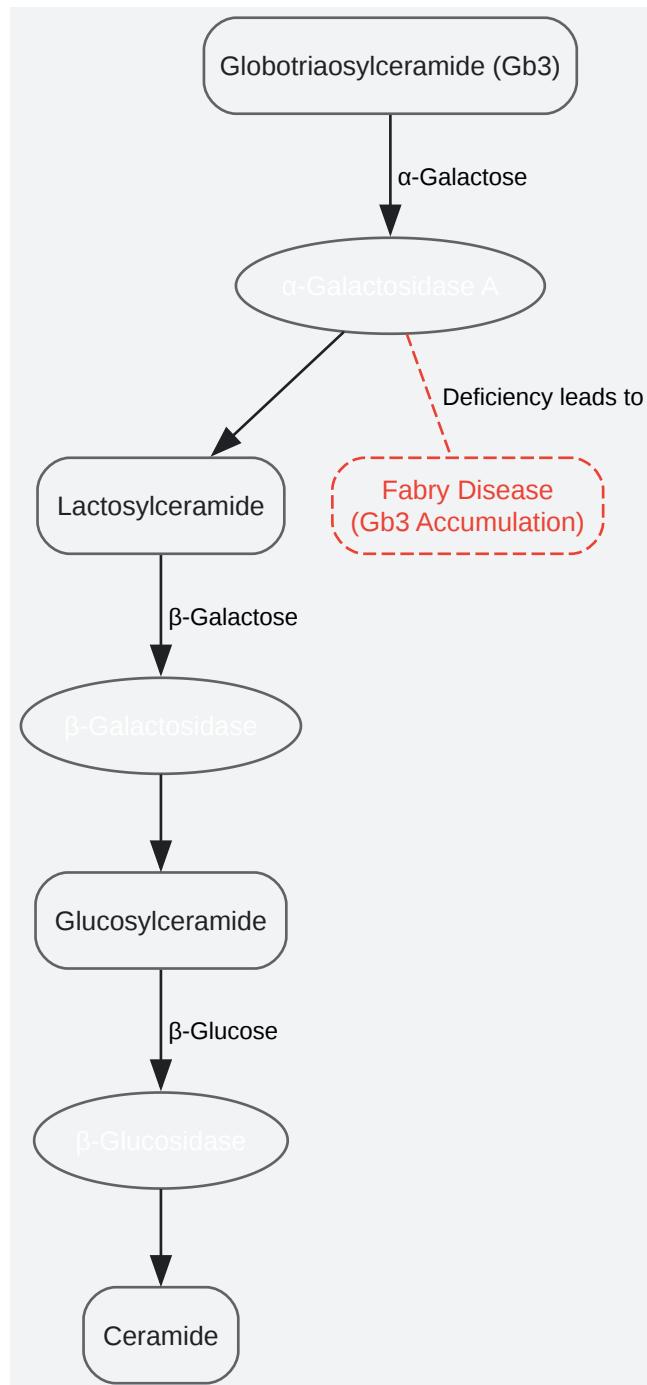
4.2. Experimental Workflow for α -Galactosidase Assay



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Caption: Workflow for the fluorometric α -galactosidase assay.

4.3. Glycosphingolipid Catabolism and Fabry Disease



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